molecular formula C18H12F3NO2 B11989427 N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B11989427
M. Wt: 331.3 g/mol
InChI Key: GSYXYYGSJXYENU-UHFFFAOYSA-N
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Description

N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to the phenyl ring, contributing to its distinct chemical properties .

Preparation Methods

The synthesis of N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves several steps. One common method includes the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing an active methyl or methylene group. The reaction conditions often involve the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with various biological molecules, potentially affecting pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H12F3NO2

Molecular Weight

331.3 g/mol

IUPAC Name

N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H12F3NO2/c19-18(20,21)13-6-4-5-12(11-13)15-9-10-16(24-15)17(23)22-14-7-2-1-3-8-14/h1-11H,(H,22,23)

InChI Key

GSYXYYGSJXYENU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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